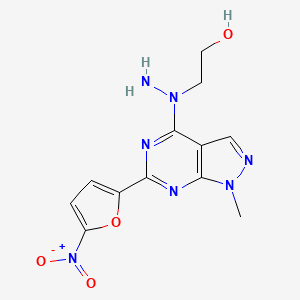

2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol

Description

Properties

CAS No. |

16185-82-3 |

|---|---|

Molecular Formula |

C12H13N7O4 |

Molecular Weight |

319.28 g/mol |

IUPAC Name |

2-[amino-[1-methyl-6-(5-nitrofuran-2-yl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

InChI |

InChI=1S/C12H13N7O4/c1-17-11-7(6-14-17)12(18(13)4-5-20)16-10(15-11)8-2-3-9(23-8)19(21)22/h2-3,6,20H,4-5,13H2,1H3 |

InChI Key |

IMHHGFOVFPDOAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

- The pyrazolo[3,4-d]pyrimidine nucleus is typically synthesized by cyclization reactions involving hydrazines and suitable pyrimidine precursors.

- Literature reports the use of 1,3-dipolar cycloaddition and condensation reactions to form fused nitrogen heterocycles similar to pyrazolo[3,4-d]pyrimidines.

- For example, refluxing aryl hydrazines with sydnone derivatives in ethanol with catalytic acetic acid yields pyrazolo-fused heterocycles, monitored by TLC and purified by recrystallization.

Attachment of the Hydrazino-Ethanol Side Chain

- The hydrazino-ethanol moiety is introduced by reacting the 4-chloro or 4-bromo substituted pyrazolo[3,4-d]pyrimidine intermediate with hydrazine derivatives bearing an ethanol group.

- Hydrazine hydrate or ethanolamine hydrazide can be used to form the hydrazino linkage.

- The reaction is typically carried out in polar aprotic solvents such as ethanol, methanol, or tetrahydrofuran under reflux or mild heating conditions.

- The product is isolated by filtration, washing, and recrystallization from ethanol or methanol to obtain pure hydrazino-ethanol derivatives.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine precursor + hydrazine hydrate, ethanol, reflux 2 h | Formation of pyrazolo[3,4-d]pyrimidine core | 70-80 | Monitored by TLC |

| 2 | 5-nitro-furan-2-carbaldehyde, base (e.g., K2CO3), DMF, 60°C, 4 h | Substitution at 6-position with 5-nitro-furan | 65-75 | Avoid reduction of nitro group |

| 3 | Hydrazine ethanol derivative, ethanol, reflux 3 h | Nucleophilic substitution at 4-position | 60-70 | Purification by recrystallization |

Analytical and Purification Techniques

- Reaction progress is monitored by Thin Layer Chromatography (TLC) using hexane:ethyl acetate mixtures.

- Purification is achieved by recrystallization from ethanol or methanol.

- Characterization includes NMR (1H, 13C), IR spectroscopy (notably C=O and N-H stretches), and mass spectrometry confirming molecular weight and structure.

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to accelerate similar heterocyclic syntheses, reducing reaction times from hours to minutes while maintaining yields.

- Solvent choice critically affects yield and purity; polar aprotic solvents favor nucleophilic substitutions, while protic solvents assist in hydrazine reactions.

- The hydrazino-ethanol side chain enhances solubility and biological activity, making the final compound a candidate for pharmaceutical applications.

- Careful control of temperature and reaction time is essential to prevent decomposition of the nitro-furan moiety.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine core synthesis | Cyclization of hydrazines with pyrimidine precursors | Reflux in ethanol, acetic acid catalyst | High yield, well-established | Requires pure starting materials |

| 5-Nitro-furan substitution | Nucleophilic aromatic substitution or coupling | DMF solvent, mild heating | Preserves nitro group, selective | Sensitive to reduction |

| Hydrazino-ethanol attachment | Reaction with hydrazine ethanol derivatives | Reflux in ethanol or THF | Efficient hydrazine incorporation | Side reactions possible |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The hydrazino and ethanol groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Amines: From reduction of the nitro group.

Hydrazones: From reactions involving the hydrazino group.

Ethers and esters: From substitution reactions involving the ethanol group.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including the compound . Research indicates that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol may also possess similar properties .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A study published in Molecules investigated the synthesis and biological evaluation of hydrazone derivatives related to the compound. The results indicated that these derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of hydrazine derivatives. The study utilized disc diffusion methods to assess efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant inhibition zones, indicating strong antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro-furan group could be involved in redox reactions, while the pyrazolo-pyrimidine core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives (Table 1):

Key Observations :

- The target compound is unique in combining a nitro-furan group with a hydrazino-ethanol side chain, enhancing both electrophilicity and solubility.

- Most analogs retain a phenyl or methyl group at position 1 or 6, whereas the nitro-furan substituent in the target compound introduces steric and electronic differences .

Key Observations :

- Hydrazine-based reactions are common for introducing hydrazinyl/hydrazone groups, with yields ranging from 70–75% .

- The target compound’s synthesis likely follows analogous hydrazine coupling but may face challenges due to the nitro-furan group’s reactivity.

Spectral and Physicochemical Properties

Critical spectral data comparisons (Table 3):

Key Observations :

- The target compound’s nitro-furan group would introduce distinct aromatic proton signals (~8.0–8.5 ppm) and carbon shifts (~120–130 ppm) .

- Hydrazino-ethanol’s hydroxyl and CH2 groups would appear at ~3.6–4.8 ppm in $ ^1H $-NMR, differing from analogs with simpler hydrazine or phenyl substituents.

Reactivity and Functionalization Potential

- Hydrazino-ethanol group: Enables condensation with aldehydes/ketones to form hydrazones, as seen in (e.g., compound 5a reacting with benzaldehyde) .

Biological Activity

The compound 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol (CAS Number: 16185-82-3) is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₇O₄ |

| Molecular Weight | 319.276 g/mol |

| Density | 1.76 g/cm³ |

| Boiling Point | 482 °C at 760 mmHg |

| Flash Point | 245.3 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . A notable study evaluated various derivatives against the NCI 60 cancer cell line panel , revealing significant cytotoxic effects. For instance, compounds derived from similar structures exhibited GI50 values ranging from 0.018 to 9.98 μM , indicating potent anti-proliferative activity against a broad spectrum of cancer cell lines .

The mechanism through which this compound exerts its anticancer effects appears to involve inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. The most active derivatives demonstrated IC50 values as low as 0.034 μM , suggesting a strong inhibitory effect on EGFR activity . This inhibition can lead to decreased tumor cell proliferation and increased apoptosis.

Case Studies

-

In Vitro Studies :

- A study assessed the compound's effects on the MDA-MB-468 breast cancer cell line, showing that it could halt the cell cycle at the S phase and significantly increase apoptosis by 18.98-fold compared to control .

- The increase in caspase-3 levels by 7.32-fold further supports its role in promoting apoptotic pathways .

- Structure-Activity Relationship (SAR) :

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown potential in other therapeutic areas:

Q & A

Q. Can machine learning optimize reaction conditions for novel derivatives?

- Methodological Answer : Train models on datasets of pyrazolo-pyrimidine reactions (e.g., solvent polarity, temperature, catalyst) to predict optimal conditions. Validate predictions via high-throughput experimentation, focusing on yield and regioselectivity metrics .

Q. Tables for Key Data

| Parameter | Optimal Conditions | Evidence Source |

|---|---|---|

| Solvent for Hydrazination | Ethanol (reflux, 78°C) | |

| Yield Optimization | 87% with TLC monitoring | |

| Stability Testing | HPLC (pH 6.5 buffer, 40°C/75% RH) | |

| Byproduct Suppression | 1:1 stoichiometry, N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.